REACTION_CXSMILES
|
C/C(/C)=[C:3](/[O:9]C)\[O:4][Si](C)(C)C.[C:12](O[Si](C)(C)C)(=[O:16])[C:13](C)=C.C(OCC(CC)CCCC)(=O)C(C)=C.C[O:37][C:38]1[CH:45]=[CH:44][C:41]([CH:42]=[O:43])=[CH:40][CH:39]=1>ClC1C=CC=CC=1.C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C.C1COCC1.CO>[CH3:13][CH2:12][O:16][C:39]1[CH:40]=[C:41]([CH:42]([OH:43])[C:3]([OH:4])=[O:9])[CH:44]=[CH:45][C:38]=1[OH:37] |f:4.5|
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Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C/C(=C(\O[Si](C)(C)C)/OC)/C
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
53.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O[Si](C)(C)C
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC(CCCC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC(CCCC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
tetrabutylammonium m-chlorobenzene
|
Quantity
|
0.64 g
|
Type
|
catalyst
|
Smiles
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ClC=1C=CC=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
were added in droplets
|
Type
|
CUSTOM
|
Details
|
the reaction for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
the reaction for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
After stirring for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressures
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried in a vacuum oven for 24 hours
|
Duration
|
24 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CCOC1=C(C=CC(=C1)C(C(=O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |